4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine
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Overview
Description
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. This compound is characterized by its complex structure, which includes a pyrrolidine ring, a sulfonyl group, and a fluorinated pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine typically involves multiple steps:
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Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved through the reaction of 3-chlorophenyl sulfonyl chloride with pyrrolidine under basic conditions, typically using a base such as triethylamine.
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Coupling with Pyrimidine Core: : The pyrrolidine intermediate is then coupled with a fluorinated pyrimidine derivative. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
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Final Functionalization: : The final step involves the introduction of the ethyl group at the 6-position of the pyrimidine ring. This can be achieved through alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
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Substitution: : The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
The compound is of interest in medicinal chemistry for the development of new therapeutic agents
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein active sites, while the fluorinated pyrimidine core can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine: Lacks the ethyl group at the 6-position.
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethylpyrimidine: Lacks the fluorine atom.
4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-chloropyrimidine: Substitutes fluorine with chlorine.
Uniqueness
The presence of both the ethyl group at the 6-position and the fluorine atom at the 5-position makes 4-((1-((3-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-[1-(3-chlorophenyl)sulfonylpyrrolidin-3-yl]oxy-6-ethyl-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O3S/c1-2-14-15(18)16(20-10-19-14)24-12-6-7-21(9-12)25(22,23)13-5-3-4-11(17)8-13/h3-5,8,10,12H,2,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRKLMOAOUASFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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